

samarium oxide phase transitions under pressure

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Compound of Interest					
Compound Name:	Samarium(III) oxide				
Cat. No.:	B078236	Get Quote			

Introduction to Samarium Sesquioxide (Sm₂O₃)

Samarium sesquioxide (Sm_2O_3) is a ceramic material belonging to the family of rare-earth sesquioxides, which are compounds with the general formula RE_2O_3 . The structural behavior of these oxides under pressure is of significant interest for materials science and geophysics. The cation size plays a crucial role in determining the stable crystal structure at ambient pressure, leading to three primary polymorphs for the lanthanide series: the cubic C-type (bixbyite), monoclinic B-type, and hexagonal A-type. For samarium oxide, the C-type and B-type are the commonly observed phases, with the density and cation coordination increasing in the order C \rightarrow B \rightarrow A.[1] This progression suggests that pressure can induce transitions toward the denser, more highly coordinated phases.[1]

Pressure-Induced Phase Transitions

High-pressure studies have consistently shown that both common polymorphs of Sm₂O₃ transform into the hexagonal A-type structure. The specific transition pressures and reversibility depend on the starting phase.

C-type to A-type Transition

When starting with the cubic C-type Sm₂O₃, a phase transformation to the hexagonal A-type structure is observed at approximately 4.2 GPa.[2] This transition involves a reconstructive change in the crystal lattice.



B-type to A-type Transition

For the monoclinic B-type Sm₂O₃, a pressure-induced phase transition to the hexagonal A-type phase occurs at a lower pressure of around 2.6 GPa.[1] This transition from B-type to A-type has been shown to be reversible.[1]

Decompression Behavior

The reversibility of these transitions is a key area of investigation. The B-type to A-type transition is reversible, exhibiting a pressure hysteresis of about 1.0 GPa; the A-type phase fully reverts to the B-type phase at 1.1 GPa during decompression.[1] However, when the A-type phase is formed from the C-type starting material, it does not revert to the cubic structure upon release of pressure. Instead, the hexagonal phase transforms to the monoclinic B-type phase upon decompression.[2]

Quantitative Data Summary

The crystal structures of the relevant Sm₂O₃ polymorphs and the specifics of their pressure-induced transitions are summarized in the tables below.

Table 1: Crystal Structures of Key Sm₂O₃ Polymorphs.

Phase	Crystal System	Space Group
C-type	Cubic	la-3
B-type	Monoclinic	C2/m

| A-type | Hexagonal | P-3m1 |

Table 2: Summary of Observed Pressure-Induced Phase Transitions in Sm₂O₃.



Transition Pathway	Onset Pressure (Compression)	Reversibility	Decompressio n Product	Reference
Cubic (C-type) → Hexagonal (A-type)	~4.2 GPa	Irreversible	Monoclinic (B- type)	[2]

| Monoclinic (B-type) → Hexagonal (A-type) | ~2.6 GPa | Reversible | Monoclinic (B-type) |[1] |

Experimental Protocols

The investigation of material properties under extreme conditions requires specialized equipment and techniques. The study of Sm₂O₃ phase transitions is primarily conducted using a combination of high-pressure generation and in-situ analytical methods.

High-Pressure Generation: Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate static high pressures for these experiments.[1][2]

- Mechanism: The sample is placed in a small hole (typically 100-150 μm in diameter) drilled in the center of a metal gasket (e.g., T301 stainless steel).[3] This gasket is then compressed between the flat culets of two brilliant-cut diamonds.
- Pressure Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a
 pressure-transmitting medium (e.g., a silicone oil or a methanol-ethanol mixture) is loaded
 into the sample chamber along with the sample.
- Pressure Calibration: The pressure inside the DAC is determined using the ruby fluorescence method.[3] A small ruby chip is placed in the sample chamber, and its fluorescence spectrum is excited by a laser. The pressure-dependent shift of the ruby R1 fluorescence line is a well-calibrated standard for pressure measurement.[4]

In-situ Structural Analysis: Synchrotron X-ray Diffraction (XRD)



To identify the crystal structure of the sample under pressure, in-situ angle-dispersive X-ray diffraction (ADXRD) is performed using a high-brilliance synchrotron X-ray source.[2][3]

- Procedure: A highly focused and monochromatic X-ray beam is directed through one of the diamonds of the DAC to impinge on the sample.[3]
- Data Collection: The diffracted X-rays pass through the opposing diamond and are collected by an area detector (e.g., a CCD detector).[3]
- Analysis: The resulting diffraction patterns provide information on the d-spacings of the
 crystal lattice planes. By analyzing these patterns, the crystal structure and lattice
 parameters of the material at a given pressure can be determined, allowing for the
 identification of phase transitions.

Vibrational Analysis: Raman Spectroscopy

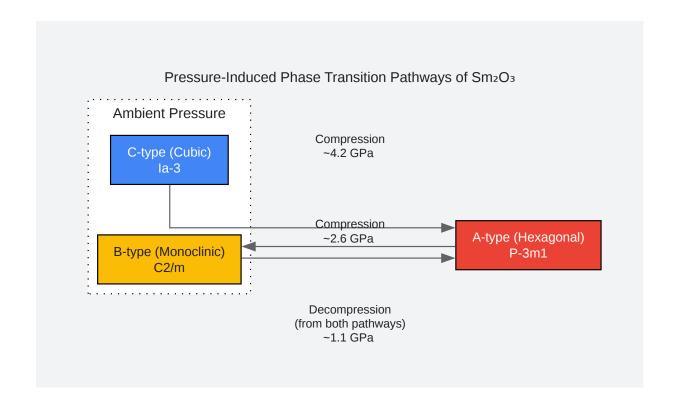
Raman spectroscopy is a complementary technique used to probe the vibrational modes of the crystal lattice.

- Procedure: A laser is focused on the sample within the DAC, and the inelastically scattered light is collected and analyzed.
- Analysis: Phase transitions are often accompanied by distinct changes in the Raman spectrum, such as the appearance or disappearance of phonon modes, or abrupt shifts in their frequencies. This provides corroborating evidence for structural changes observed in XRD.[1]

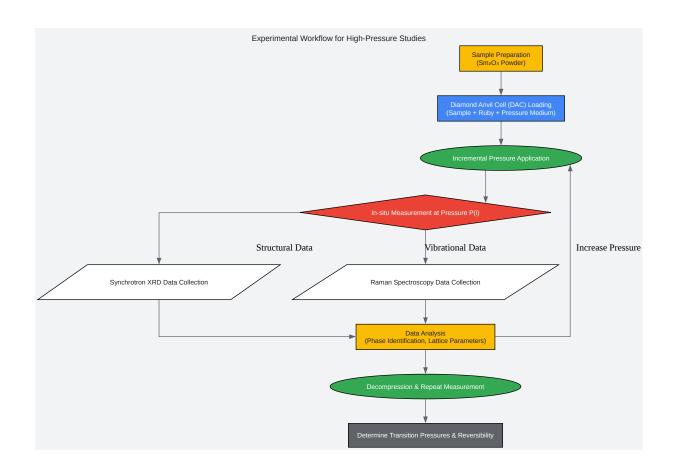
Visualized Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the logical and experimental flows in the study of Sm₂O₃ under pressure.









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